Bioactivation Potency: Comparative Intrinsic Clearance (CLint) of Desthiopropylprofenofos Formation in Human vs. Animal Models
The intrinsic clearance (Vmax/Km) of desthiopropylprofenofos formation (the target compound) exhibits profound species-specific differences. In liver microsomal assays, the rank order of formation was mouse > human > rat. Crucially, human liver microsomes (HLM) demonstrated the highest ratio of desthiopropylation to hydroxylation intrinsic clearance, indicating that humans are uniquely 'most active' in bioactivating profenofos into this specific metabolite compared to rat [1]. Among human CYP isoforms, CYP3A4 was the dominant enzyme catalyzing this bioactivation (rank order: CYP3A4 > CYP2B6 > CYP2C19) [2].
| Evidence Dimension | Ratio of desthiopropylation/hydroxylation intrinsic clearance (Vmax/Km) |
|---|---|
| Target Compound Data | Human > Mouse > Rat (highest activation ratio in humans) |
| Comparator Or Baseline | Rat liver microsomes (lowest activation ratio) |
| Quantified Difference | Human liver microsomes show the highest bioactivation ratio among tested species (specific fold change not public in abstract, but stated as 'most active') |
| Conditions | In vitro incubation with pooled human, mouse, and rat liver microsomes; LC-MS detection |
Why This Matters
This evidence mandates the use of the specific metabolite standard for human risk assessment, as rat models—often used as default toxicity screens—significantly underpredict the formation of the more toxic desthiopropylprofenofos in humans.
- [1] Abass, K., Reponen, P., Jalonen, J., & Pelkonen, O. (2007). In vitro metabolism and interaction of profenofos by human, mouse and rat liver preparations. Pesticide Biochemistry and Physiology, 87(3), 238-247. View Source
- [2] Abass, K., Reponen, P., Jalonen, J., & Pelkonen, O. (2007). Data on CYP rank order for profenofos activation (CYP3A4 > CYP2B6 > CYP2C19). Pesticide Biochemistry and Physiology, 87(3), 238-247. View Source
